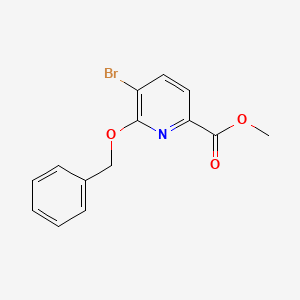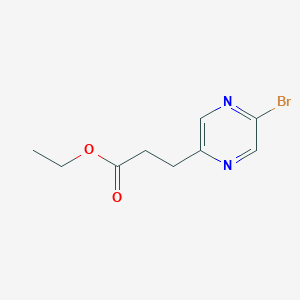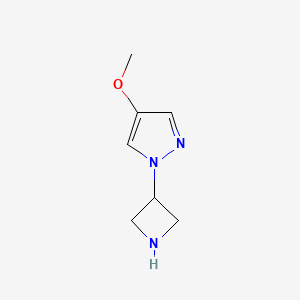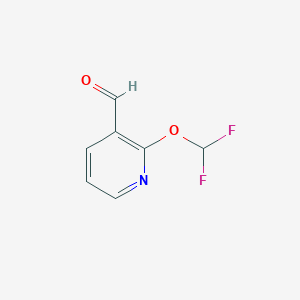![molecular formula C15H20N2O7 B1409040 L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 1800210-74-5](/img/structure/B1409040.png)
L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, 2,5-dioxo-1-pyrrolidinyl ester
Vue d'ensemble
Description
This compound is a derivative of the amino acid L-serine. It has been modified with a [(1,1-dimethylethoxy)carbonyl] group, also known as a tert-butoxycarbonyl or Boc group, which is commonly used in organic chemistry to protect amines. The compound also contains a 2,5-dioxo-1-pyrrolidinyl ester group and a propynyl group .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a central serine residue, with the additional groups attached to the nitrogen and oxygen atoms of the serine. The Boc group would make the molecule overall more nonpolar and hydrophobic .Chemical Reactions Analysis
The reactivity of this compound would be expected to be similar to that of other Boc-protected amino acids. The Boc group can be removed under acidic conditions to reveal the free amine. The ester group could be hydrolyzed under either acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups. The presence of the Boc group would likely increase its hydrophobicity, while the ester group could participate in hydrogen bonding .Applications De Recherche Scientifique
Serine Hydrolase Targets of Organophosphorus Toxicants
Organophosphorus (OP) compounds, primarily used as insecticides or chemical warfare agents, pose potential threats to human health. These compounds target several hundred serine hydrolases in humans, and the toxicological effects were historically attributed to the inhibition of Acetylcholinesterase (AChE). However, recent studies suggest that each serine hydrolase has a unique function and that every OP compound has a distinct inhibitory profile. Around 50 serine hydrolase targets have been recognized, but only a few have been studied in detail. The toxicological relevance of these secondary targets of OP compounds varies. The review highlights the need for more comprehensive understanding as more than 75% of serine hydrolases' roles in OP toxicology remain unclear (Casida & Quistad, 2005).
Cholinesterase and Carboxylesterase Inhibitors as Pharmacological Agents
This research discusses the role of serine hydrolases like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carboxylesterase (CaE) in drug metabolism, particularly as targets for treating neurodegenerative diseases. The development of inhibitors for these enzymes is a promising approach, especially cholinesterase inhibitors with neuroprotective and disease-modifying properties. The research also delves into the development of selective inhibitors and multifunctional compounds for Alzheimer’s disease treatment, underlining the significance of understanding the esterase profile of compounds to predict their pharmacological effects and possible side effects (Makhaeva et al., 2019).
The Pharmacogenetics of Carboxylesterases: CES1 and CES2 Genetic Variants and Their Clinical Effect
The study focuses on human carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2), which are serine esterases involved in the hydrolysis of ester and amide bonds in many pharmaceuticals. It discusses how common genetic variants in the CES1 and CES2 genes can influence drug metabolism and clinical outcomes, providing insights into the polymorphisms that affect the metabolism of drugs like dabigatran etexilate, methylphenidate, oseltamivir, and others. The research underscores the potential clinical utility of these polymorphisms and the need for further research, especially concerning CES2 (Merali et al., 2014).
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O7/c1-5-8-22-9-10(16-14(21)23-15(2,3)4)13(20)24-17-11(18)6-7-12(17)19/h1,10H,6-9H2,2-4H3,(H,16,21)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRDMTITLMFXKC-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC#C)C(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COCC#C)C(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, 2,5-dioxo-1-pyrrolidinyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-2,3,4,5-tetrahydropyrido[4,3-f][1,2]thiazepine 1,1-dioxide](/img/structure/B1408958.png)




![4-Amino-3-[2-(difluoromethoxy)benzylamino]benzonitrile](/img/structure/B1408968.png)


![Cis-2-fluoro-[1,1'-bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1408973.png)
![trans-2-Fluoro-[1,1'-bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1408974.png)



![(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine](/img/structure/B1408980.png)